Furan-2-yl-(1H-imidazol-2-yl)-methanone
Description
Significance of Furan (B31954) and Imidazole (B134444) Heterocycles in Contemporary Chemistry
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the furan and imidazole rings are among the most significant. albany.eduresearchgate.net
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. utripoli.edu.ly The first furan derivative, 2-furoic acid, was described in 1780. utripoli.edu.ly Since then, furan-containing molecules have been developed as antibacterial, antifungal, anti-inflammatory, and anticancer agents. utripoli.edu.ly The inclusion of a furan nucleus in a molecule is a common strategy in the search for new drugs, as slight modifications to its substitution pattern can significantly alter its biological effects. utripoli.edu.lyresearchgate.net
The imidazole ring is another five-membered heterocycle, but it contains two nitrogen atoms. researchgate.net This moiety is a privileged structure in drug discovery, found in essential natural molecules like the amino acid histidine and purines in nucleic acids. nih.govresearchgate.net Imidazole derivatives are known to exhibit a vast array of pharmacological activities, including anticancer and antifungal properties. nih.govresearchgate.net Many established drugs, such as the antihypertensive losartan, contain an imidazole skeleton, highlighting its importance in pharmaceutical development. nih.gov
The Role of the Methanone (B1245722) Linkage in Conjugated Systems
The methanone group (a carbonyl group, C=O, acting as a linker) plays a crucial role in the structure and electronic properties of Furan-2-yl-(1H-imidazol-2-yl)-methanone. ontosight.aiontosight.ai It connects the two aromatic heterocycles, creating an extended conjugated system. wikipedia.org
Overview of Structural Features and Aromaticity Considerations
The structure of this compound consists of a 2-furyl group and a 2-imidazolyl group attached to a central carbonyl carbon. ontosight.ai Both the furan and imidazole rings are classified as aromatic. Aromaticity is a property of cyclic, planar molecules with a specific number of delocalized π-electrons (satisfying Hückel's rule, 4n+2 electrons), which imparts significant stability. quora.comlibretexts.org
Furan: The oxygen atom in the furan ring is sp² hybridized. One of its lone pairs of electrons occupies a p-orbital and participates in the aromatic system, contributing to the 6 π-electrons required by Hückel's rule. quora.comlibretexts.org
Imidazole: Imidazole also has a 6 π-electron aromatic system. libretexts.org It contains two nitrogen atoms: one is "pyrrole-like," with its lone pair contributing to the aromatic sextet, while the other is "pyridine-like," with its lone pair residing in an sp² orbital in the plane of the ring, not participating in the aromatic system. libretexts.org
While both rings are aromatic, their degree of aromaticity differs. Studies suggest that the inclusion of a second heteroatom can have a detrimental effect on aromaticity. researchgate.net The general order of aromaticity for common five-membered heterocycles is: Thiophene > Pyrrole > Furan. slideshare.net More specific studies place imidazole in this hierarchy, with aromaticity decreasing in the order of Thiazole (B1198619) > Imidazole > Oxazole. researchgate.net Furan is generally considered to be less aromatic than imidazole. researchgate.net
Relative Aromaticity of Five-Membered Heterocycles
| Compound | Relative Aromaticity |
|---|---|
| Thiophene | Highest |
| Thiazole | High |
| Pyrrole | High |
| Imidazole | Medium |
| Furan | Lower |
| Oxazole | Lowest |
Based on findings from comparative studies. researchgate.net
Historical Trajectories and Current Research Trends Pertaining to Furan-Imidazolyl Ketones
The study of heterocyclic chemistry began in the 1800s, with the isolation of furan and imidazole derivatives being key developments. researchgate.netutripoli.edu.ly The synthesis of molecules combining these two important rings is a more contemporary endeavor, driven by the search for novel bioactive compounds.
Current research on furan-imidazolyl ketones and related structures is heavily focused on medicinal chemistry and materials science. Scientists synthesize libraries of these compounds to screen for various pharmacological activities. researchgate.netresearchgate.net A significant trend is the use of this compound not just as a final product for testing, but as a key intermediate or starting material for the synthesis of more complex molecules. mdpi.com For example, it has been used to generate novel thiazole derivatives by reacting the ketone with N-arylthiosemicarbazide, demonstrating its utility as a versatile building block for creating diverse molecular scaffolds. mdpi.com
Academic Rationale for Investigating this compound
The primary academic rationale for investigating this compound stems from the principle of molecular hybridization in drug design. This strategy involves combining two or more pharmacophores (structural units responsible for biological activity) to create a new hybrid compound with potentially enhanced or modified activity.
The specific rationales include:
Potential Biological Activity: Given that both furan and imidazole rings are present in a wide range of biologically active molecules, their combination in a single structure is of high interest for discovering new therapeutic agents. ontosight.ai Research has explored these types of compounds for potential antimicrobial, antifungal, and anticancer properties. ontosight.ai
Synthetic Utility: The compound serves as a valuable and versatile precursor in organic synthesis. mdpi.com The ketone functional group is a reactive handle that allows for further chemical modifications, enabling the construction of larger and more complex heterocyclic systems. mdpi.com This makes it a key building block for creating libraries of novel compounds for drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl(1H-imidazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLIOWRFOHPJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Furan 2 Yl 1h Imidazol 2 Yl Methanone
Direct Synthesis Approaches to the Furan-Imidazolyl Methanone (B1245722) Core
The direct formation of the furan-imidazolyl methanone scaffold involves the simultaneous or sequential construction of the imidazole (B134444) ring and the ketone linkage. These methods are often favored for their efficiency and atom economy.
Condensation Reactions and Heterocyclic Ring Formation Strategies
A primary route to Furan-2-yl-(1H-imidazol-2-yl)-methanone involves the principles of the Debus-Radziszewski imidazole synthesis. This classical multicomponent reaction utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source to construct the imidazole ring. wikipedia.orgijprajournal.com In the context of the target molecule, furan-2-carboxaldehyde serves as the aldehyde component, while a glyoxal (B1671930) derivative can act as the 1,2-dicarbonyl species.
The general reaction pathway can be envisioned in two main stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine reacts with furan-2-carboxaldehyde to yield the 2-substituted imidazole ring. wikipedia.org While the precise mechanism is a subject of ongoing investigation, this approach offers a straightforward method for assembling the core imidazole structure functionalized with the furan (B31954) moiety. rsc.org
The reaction conditions for this synthesis can be optimized to improve yields and minimize side reactions. Factors such as the choice of solvent, temperature, and the source of ammonia (e.g., ammonium (B1175870) acetate) play a crucial role. ijprajournal.com For instance, the use of lactic acid as a biodegradable catalyst has been shown to efficiently promote the synthesis of 2,4,5-trisubstituted imidazoles, a reaction class to which the synthesis of the target molecule belongs. ijprajournal.com
Coupling Reactions Involving Furan and Imidazole Precursors
While less commonly documented for this specific molecule, modern cross-coupling methodologies present a viable, albeit more stepwise, approach. This would typically involve the coupling of a pre-functionalized furan derivative with a suitable imidazole precursor. For example, a palladium-catalyzed cross-coupling reaction could be employed. One potential strategy would be the reaction of an imidazole-2-carbonyl derivative (e.g., an acyl chloride or ester) with a furan-based organometallic reagent, or conversely, the coupling of a 2-furoyl halide with an organometallic imidazole species.
Although direct examples for this compound are scarce, the broader literature on the synthesis of biheteroaryls supports the feasibility of such an approach. Nickel- and palladium-catalyzed multimetallic cross-Ullmann couplings of heteroaryl halides with triflates have proven to be a general method for constructing bonds between different heterocyclic rings.
Multi-component Reaction Pathways for One-Pot Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials, minimizing waste and simplifying purification processes. The Debus-Radziszewski synthesis, as mentioned in section 2.1.1, is a classic example of a three-component reaction that can be applied to the one-pot synthesis of this compound. wikipedia.orgijprajournal.com
A documented one-pot synthesis of a more complex derivative, 1-(2,3-dihydrobenzo[b] wikipedia.orgwjpsonline.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, highlights the utility of this approach. In this synthesis, benzil (B1666583) (a 1,2-dicarbonyl compound), furan-2-carbaldehyde, ammonium acetate (B1210297) (as the ammonia source), and a primary amine were refluxed in the presence of a catalytic amount of C4H10BF3O in ethanol. nih.gov This example demonstrates the feasibility of assembling the furan and imidazole moieties in a single, efficient operation. By adapting the starting materials, this methodology could be tailored for the synthesis of the parent this compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product | Reference |
| Benzil | Furan-2-carbaldehyde | Ammonium Acetate | 2,3-dihydrobenzo[b] wikipedia.orgwjpsonline.comdioxin-6-amine | C4H10BF3O | 1-(2,3-dihydrobenzo[b] wikipedia.orgwjpsonline.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | nih.gov |
Catalyst Selection and Optimization for Efficient Synthesis
The choice of catalyst is critical in optimizing the synthesis of this compound. For condensation reactions like the Debus-Radziszewski synthesis, both Brønsted and Lewis acids can be employed to facilitate the reaction. As mentioned, lactic acid has been reported as an effective and environmentally friendly catalyst for the synthesis of trisubstituted imidazoles. ijprajournal.com Other catalysts, such as silicotungstic acid and Amberlyst A-15, have also been utilized under reflux or microwave irradiation conditions to improve reaction efficiency. ijprajournal.com
In the context of the one-pot synthesis of the furan-imidazole derivative, a boron trifluoride etherate complex (C4H10BF3O) was used as the catalyst. nih.gov For potential cross-coupling approaches, palladium and nickel complexes are the catalysts of choice. The selection of the specific ligand, base, and solvent system would be crucial for achieving high yields and selectivity in the formation of the C-C bond between the furan and imidazole rings.
Precursor Design and Functional Group Interconversion Strategies
An alternative to the direct construction of the furan-imidazolyl methanone core is the synthesis and subsequent modification of precursors that already contain either the furan or the imidazole moiety.
Derivatization of Furan-2-carboxylic Acid Equivalents
Furan-2-carboxylic acid and its derivatives are readily available starting materials that can be converted into this compound. A common strategy involves the activation of the carboxylic acid, for example, by converting it to the corresponding acyl chloride or by using a coupling agent, followed by reaction with a suitable imidazole nucleophile.
The synthesis of furan-based imidazolones provides a relevant example of this approach. In this synthesis, furoyl glycine (B1666218) is used as a precursor, which is then reacted with aromatic aldehydes and other reagents to form the imidazolone (B8795221) ring. uobasrah.edu.iq This demonstrates the principle of using a furan-2-carbonyl unit as a building block for the construction of an imidazole-containing structure.
Another potential route involves the Friedel-Crafts acylation of an imidazole ring with a furan-2-carbonyl derivative. However, the sensitivity of the furan ring to strong Lewis acids typically used in Friedel-Crafts reactions necessitates the use of milder catalysts.
| Precursor | Reagent(s) | Intermediate/Product | Reaction Type |
| Furoyl glycine | Aromatic aldehyde, Acetic anhydride, Anhydrous acetate | Substituted Oxazolone | Condensation |
| Substituted Oxazolone | p-amino acetophenone, Celite-545 | Furan-based imidazolone | Condensation/Cyclization |
Advanced Spectroscopic and Structural Elucidation Techniques for Furan 2 Yl 1h Imidazol 2 Yl Methanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural elucidation of Furan-2-yl-(1H-imidazol-2-yl)-methanone in solution. By analyzing the interactions of atomic nuclei in a magnetic field, a comprehensive picture of the molecular framework can be assembled.
Proton (¹H) NMR for Aromatic and Heterocyclic Proton Assignments
The ¹H NMR spectrum is used to identify the hydrogen atoms within the molecule. For this compound, distinct signals are expected for the protons on the furan (B31954) and imidazole (B134444) rings.
Furan Protons: The furan ring contains three protons (H3', H4', H5'), each residing in a unique chemical environment. The proton at the 5'-position is typically the most deshielded due to its proximity to the ring oxygen. These protons would appear in the aromatic region of the spectrum, exhibiting characteristic coupling patterns (spin-spin splitting) that allow for their specific assignment. chemsociety.org.ng
Imidazole Protons: The imidazole ring contributes two C-H proton signals (H4, H5) and one N-H proton signal. The C-H protons also resonate in the aromatic region. The N-H proton signal is often broad, and its chemical shift is highly sensitive to factors such as solvent, temperature, and concentration. Due to tautomerism, the H4 and H5 signals may be broadened or appear as a single averaged signal if the proton exchange between the nitrogen atoms is rapid. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| N-H (Imidazole) | 10.0 - 13.0 | broad singlet (br s) |
| H5' (Furan) | 7.8 - 8.0 | doublet of doublets (dd) |
| H3' (Furan) | 7.3 - 7.5 | doublet of doublets (dd) |
| H4, H5 (Imidazole) | 7.1 - 7.4 | singlet / broad |
| H4' (Furan) | 6.6 - 6.8 | doublet of doublets (dd) |
Carbon-13 (¹³C) NMR for Backbone and Functional Group Carbon Characterization
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A total of eight distinct carbon signals are anticipated for this compound.
Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, appearing significantly downfield (typically δ > 170 ppm).
Furan Carbons: The four carbons of the furan ring will have distinct chemical shifts. The C2' carbon, bonded to the electron-withdrawing carbonyl group, and the C5' carbon, bonded to oxygen, are the most downfield among the furan carbons.
Imidazole Carbons: The three carbons of the imidazole ring are also found in the aromatic region. The C2 carbon, situated between the two nitrogen atoms and bonded to the carbonyl group, is expected to be the most downfield of this set. The C4 and C5 carbon signals can be significantly broadened or averaged due to the tautomeric equilibrium present in the imidazole ring, sometimes making them difficult to detect in conventional spectra. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 175 - 185 |
| C2' (Furan) | 150 - 155 |
| C5' (Furan) | 145 - 150 |
| C2 (Imidazole) | 142 - 147 |
| C4, C5 (Imidazole) | 125 - 135 (potentially broad) |
| C3' (Furan) | 120 - 125 |
| C4' (Furan) | 112 - 118 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for confirming the proposed structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would show correlations between H3'-H4' and H4'-H5' on the furan ring, confirming their adjacent relationship. chemsociety.org.ng
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum (e.g., H3' to C3', H4' to C4', etc.). researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It can provide valuable information about the molecule's preferred conformation, such as the relative orientation of the furan and imidazole rings.
Dynamic NMR Studies for Tautomeric Equilibria and Conformational Exchange
The imidazole ring is known to exist in two equivalent tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms. researchgate.net This dynamic process can have a profound effect on the NMR spectra.
Dynamic NMR studies, which involve recording spectra at various temperatures, can elucidate this tautomeric exchange. At low temperatures, the exchange rate may be slow enough on the NMR timescale to observe separate, distinct signals for each tautomer. Conversely, at high temperatures, the rapid exchange leads to sharp, averaged signals for the C4/C5 and H4/H5 pairs. At intermediate temperatures, the signals for these nuclei undergo significant broadening, a hallmark of a dynamic process occurring at a rate comparable to the NMR timescale. mdpi.com The concentration of the solution can also influence the rate of tautomerism. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation pattern upon ionization.
When this compound is ionized, it forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint. chemguide.co.uk
Key expected fragmentation pathways for this molecule would involve alpha-cleavage adjacent to the carbonyl group, a common route for ketones. miamioh.edu This could lead to two primary fragment ions:
Loss of the imidazolyl radical, forming a furanoyl cation ([C₄H₃O-CO]⁺) at m/z 95.
Loss of the furyl radical, forming an imidazolyl-carbonyl cation at m/z 95.
Further fragmentation of the furanoyl cation could involve the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for furan rings, to yield a C₄H₃⁺ fragment at m/z 67. researchgate.neted.ac.uk
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion Structure |
| 162 | [C₈H₆N₂O₂]⁺• (Molecular Ion) |
| 95 | [C₅H₃O₂]⁺ (Furanoyl cation) or [C₄H₃N₂O]⁺ (Imidazolyl-carbonyl cation) |
| 67 | [C₄H₃]⁺ (From m/z 95 after loss of CO) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. hilarispublisher.com For a compound with the molecular formula C₈H₆N₂O₂, the calculated exact mass is 162.0429 g/mol . HRMS can confirm this mass with a high degree of precision (typically within 5 parts per million), allowing for the confident determination of the molecular formula and distinguishing the compound from other molecules with the same nominal mass. researchgate.net
Fragmentation Patterns for Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) would be expected to appear at an m/z corresponding to its molecular weight of approximately 162.15 g/mol . While specific experimental data for this compound is not widely published, a theoretical fragmentation analysis suggests several key bond cleavages.
The primary fragmentation is anticipated to occur at the ketone linkage, being the most labile site. This can lead to two principal fragmentation pathways:
Cleavage of the furan-carbonyl bond: This would result in the formation of a furfuryl cation (C₅H₃O⁺) at m/z 67 and an imidazol-2-yl-methanone radical cation.
Cleavage of the imidazole-carbonyl bond: This would generate a 2-furoyl cation (C₅H₃O₂⁺) at m/z 95 and an imidazole radical. The 2-furoyl cation is a particularly stable fragment due to resonance delocalization.
Further fragmentation of the primary ions can also occur. The furfuryl cation can lose carbon monoxide to produce a cyclopropenyl cation. The imidazole ring can undergo characteristic ring-opening fragmentations. The relative abundance of these fragment ions provides a unique fingerprint that confirms the connectivity of the furan, methanone (B1245722), and imidazole moieties.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Structure | Predicted m/z |
| Molecular Ion | [C₈H₆N₂O₂]⁺ | 162 |
| 2-Furoyl cation | [C₅H₃O₂]⁺ | 95 |
| Furfuryl cation | [C₅H₃O]⁺ | 67 |
| Imidazole radical cation | [C₃H₃N₂]⁺ | 67 |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound.
Characteristic Absorptions of Furan, Imidazole, and Methanone Moieties
Each functional group in the molecule exhibits characteristic vibrational frequencies.
Methanone (Ketone) Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically in the range of 1650-1700 cm⁻¹. The conjugation with both the furan and imidazole rings is likely to shift this frequency to the lower end of the range.
Furan Ring: The furan moiety will show characteristic C-H stretching vibrations above 3100 cm⁻¹, C=C stretching bands around 1500-1600 cm⁻¹, and a strong C-O-C stretching band in the region of 1000-1300 cm⁻¹.
Imidazole Ring: The imidazole ring displays N-H stretching vibrations as a broad band around 3200-3500 cm⁻¹ in the IR spectrum. C=N and C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Raman spectroscopy complements the IR data, particularly for the non-polar C=C bonds in the aromatic rings, which often give strong Raman signals.
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Methanone | C=O Stretch | 1650-1700 |
| Furan | C-H Stretch | >3100 |
| Furan | C=C Stretch | 1500-1600 |
| Furan | C-O-C Stretch | 1000-1300 |
| Imidazole | N-H Stretch | 3200-3500 (broad) |
| Imidazole | C=N/C=C Stretch | 1400-1600 |
Hydrogen Bonding Network Analysis through IR Spectroscopy
The presence of the N-H group in the imidazole ring allows for the formation of intermolecular hydrogen bonds. IR spectroscopy is a powerful technique to study this phenomenon. In a concentrated sample or in the solid state, the N-H stretching band is expected to be broad and shifted to a lower frequency (e.g., 3200 cm⁻¹) compared to a dilute solution in a non-polar solvent, where a sharper, higher frequency band (e.g., 3400 cm⁻¹) would be observed for the "free" N-H group. The magnitude of this shift provides information about the strength of the hydrogen bonding network. The C=O group can also act as a hydrogen bond acceptor, which would lead to a slight redshift of its stretching frequency.
X-ray Crystallography for Solid-State Molecular Architecture
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic study would precisely determine the geometry of the molecule. Key parameters would include:
Bond Lengths: The C=O bond length would be expected to be around 1.22 Å. The C-C and C-N bond lengths within the furan and imidazole rings would be intermediate between single and double bonds, confirming their aromatic character.
Bond Angles: The angles around the sp² hybridized carbon atoms of the carbonyl group and the rings would be close to 120°.
Torsion Angles: The torsion angle between the planes of the furan and imidazole rings would be a critical parameter, indicating the degree of planarity of the molecule. Steric hindrance might cause a significant twist between the two rings.
Table 3: Expected Bond Parameters from X-ray Crystallography
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-C (in rings) | ~1.36-1.43 Å |
| Bond Angle | C-C(O)-C | ~120° |
| Torsion Angle | Furan Ring Plane - Imidazole Ring Plane | Variable |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirfeld Surface Analysis)
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. X-ray crystallography reveals these packing arrangements. The primary intermolecular interaction expected for this compound is hydrogen bonding between the N-H of the imidazole ring of one molecule and the carbonyl oxygen or a nitrogen atom of an adjacent molecule.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment. For this compound, a Hirshfeld surface analysis would likely reveal:
Bright red spots on the surface near the N-H donor and C=O acceptor groups, indicating strong hydrogen bonding interactions.
Potential for π-π stacking interactions between the aromatic furan and/or imidazole rings, which would be visible as characteristic red and blue triangles on the shape-index map of the Hirshfeld surface.
This detailed analysis of intermolecular contacts is crucial for understanding the solid-state properties of the compound and for crystal engineering applications.
Elemental Analysis as a Methodological Approach to Empirical Formula Determination
Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental insight into the composition of a compound. It is one of the first and most crucial steps in the characterization of a newly synthesized molecule, such as this compound. This method quantitatively determines the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—which allows for the determination of the compound's empirical formula.
The process, often referred to as combustion analysis, involves burning a small, precisely weighed sample of the pure compound in an excess of oxygen. This combustion converts the carbon in the sample to carbon dioxide (CO2), the hydrogen to water (H2O), and the nitrogen to nitrogen gas (N2) or nitrogen oxides, which are then reduced back to N2. tamu.edu Highly sensitive detectors measure the amounts of these combustion products, from which the mass percentages of C, H, and N in the original sample can be calculated. researchgate.net
For this compound, the molecular formula is established as C₈H₆N₂O₂. ontosight.ai Based on this formula and the atomic weights of the elements, the theoretical elemental composition can be calculated with high precision. The molecular weight of the compound is approximately 162.15 g/mol . ontosight.ai
The theoretical percentages are as follows:
Carbon (C): 59.26%
Hydrogen (H): 3.73%
Nitrogen (N): 17.28%
Oxygen (O): 19.73% (often determined by difference)
In a research setting, these theoretical values are compared against the results obtained from the experimental CHN analysis. A close correlation between the experimental and theoretical percentages is a strong indicator of the sample's purity and confirmation of its proposed empirical formula. Typically, experimental results that fall within ±0.4% of the theoretical values are considered acceptable for publication in scientific journals and serve as evidence of a compound's identity and purity. nih.gov
While specific experimental elemental analysis data for this compound is not detailed in readily available literature, the standard procedure would involve comparing the experimentally derived percentages to the theoretical values presented in the table below. Any significant deviation would suggest the presence of impurities, such as residual solvents or starting materials, or an incorrect structural assignment.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Moles in Compound | Mass in Compound ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 59.26 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.73 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.28 |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.73 |
| Total | 162.148 | 100.00 |
This analytical technique, therefore, serves as a fundamental validation step. By confirming that the elemental makeup of the synthesized compound matches the theoretical composition derived from its proposed molecular formula, researchers can proceed with confidence to more advanced spectroscopic and structural analyses.
Reactivity Profiles and Derivatization Strategies of Furan 2 Yl 1h Imidazol 2 Yl Methanone
Electrophilic Aromatic Substitution Reactions on Furan (B31954) and Imidazole (B134444) Rings
The susceptibility of the furan and imidazole rings to electrophilic aromatic substitution (EAS) is significantly influenced by the electron-withdrawing nature of the linking carbonyl group. This group deactivates both heterocyclic systems towards electrophilic attack compared to their unsubstituted parent compounds.
The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the C2 (or α) position, due to the superior stabilization of the resulting carbocation intermediate. pearson.comchemicalbook.comquora.com However, in Furan-2-yl-(1H-imidazol-2-yl)-methanone, the furan is substituted at the C2 position with an electron-withdrawing acyl group. This 2-acyl group deactivates the furan ring towards further electrophilic attack and directs incoming electrophiles to the C5 position. researchgate.net This directing effect arises because the intermediate carbocation (arenium ion) formed by attack at C5 is less destabilized than the intermediate formed by attack at other positions.
The imidazole ring is also aromatic, but its reactivity in EAS reactions is more complex. While generally susceptible to electrophilic attack, the imidazole ring in this molecule is substituted at the C2 position with the electron-withdrawing furoyl group. This deactivates the ring, making electrophilic substitution challenging. When substitution does occur, it is expected to proceed at the C4 or C5 positions, which are electronically favored over the highly deactivated C2 position. The precise regioselectivity would be influenced by the specific reaction conditions and the nature of the electrophile.
While specific halogenation and nitration studies on this compound are not extensively documented in the literature, the expected outcomes can be predicted based on the reactivity of related 2-acylfurans and 2-acylimidazoles.
Halogenation: Furan itself reacts readily with halogens like bromine and chlorine. pearson.comnumberanalytics.com For 2-acylfurans, halogenation, such as bromination, is anticipated to occur selectively at the C5 position under controlled conditions. Typical reagents include bromine in solvents like dioxane or carbon tetrachloride. pearson.com Halogenation of the deactivated imidazole ring would require more forcing conditions and may result in a mixture of products.
Nitration: Furan is sensitive to strong acids, and nitration is often carried out using milder reagents like acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) to avoid ring degradation. numberanalytics.com For the title compound, nitration is expected to yield the 5-nitro-2-furyl derivative. researchgate.net Nitration of the imidazole ring is generally difficult due to the basicity of the ring nitrogens, which are protonated under strongly acidic nitrating conditions, leading to extreme deactivation of the ring. nih.gov Specialized, non-acidic nitrating agents might be required to achieve substitution on the imidazole moiety.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions This table is generated based on established principles of furan and imidazole chemistry, as direct experimental data for the title compound is limited.
| Reaction | Reagent/Conditions | Target Ring | Predicted Major Product |
| Bromination | Br₂ in Dioxane | Furan | Furan-2-yl-(5-bromo-1H-imidazol-2-yl)-methanone |
| Nitration | HNO₃ / Acetic Anhydride | Furan | Furan-2-yl-(5-nitro-1H-imidazol-2-yl)-methanone |
Nucleophilic Reactions at the Methanone (B1245722) Carbonyl
The carbonyl carbon of the methanone bridge is electrophilic due to the polarization of the C=O bond and is a prime site for nucleophilic attack. fiveable.memasterorganicchemistry.com This reactivity allows for a range of transformations, including reduction and the addition of organometallic reagents.
The ketone functionality can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, converting ketones to secondary alcohols while typically not affecting other functional groups like esters or amides. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The reaction is usually performed in an alcoholic solvent such as methanol (B129727) or ethanol. chemguide.co.uknumberanalytics.com The product of this reaction would be Furan-2-yl-(1H-imidazol-2-yl)-methanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation but are less selective. libretexts.org
Table 2: Reduction of the Methanone Carbonyl
| Reagent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Furan-2-yl-(1H-imidazol-2-yl)-methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | Furan-2-yl-(1H-imidazol-2-yl)-methanol |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that add to the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com This reaction is a powerful method for forming new carbon-carbon bonds and results in the formation of a tertiary alcohol after an acidic workup. organic-chemistry.orgwikipedia.org For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-(Furan-2-yl)-1-(1H-imidazol-2-yl)-ethanol.
From a stereochemical perspective, the methanone carbon is prochiral. Nucleophilic addition, including reduction, transforms this sp²-hybridized carbon into a new sp³-hybridized stereocenter. libretexts.org In the absence of any chiral influence (chiral reagents, catalysts, or solvents), the nucleophile can attack from either face of the planar carbonyl group with equal probability, resulting in a racemic mixture of the two possible enantiomers of the alcohol product. numberanalytics.comlibretexts.org Stereoselective reduction can be achieved by using chiral reducing agents or catalysts, which can favor the formation of one enantiomer over the other. researchgate.net
Reactivity at the Imidazole N-H Position
The imidazole ring contains an N-H proton that is weakly acidic and can be removed by a suitable base. The resulting imidazolate anion is a potent nucleophile. This reactivity is most commonly exploited in N-alkylation reactions. nih.gov
N-alkylation can be achieved by treating the compound with a base (such as sodium hydride or potassium carbonate) to deprotonate the imidazole nitrogen, followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). otago.ac.nzorganic-chemistry.orgacsgcipr.org This results in the substitution of the hydrogen atom on the nitrogen with an alkyl group. For this compound, this would lead to the formation of a Furan-2-yl-(1-alkyl-1H-imidazol-2-yl)-methanone derivative. It is important to note that for unsymmetrically substituted imidazoles, N-alkylation can sometimes lead to a mixture of regioisomers, although in this specific molecule, the two nitrogen atoms of the imidazole ring are chemically equivalent before substitution due to tautomerism. otago.ac.nzreddit.com
N-Alkylation and N-Acylation Reactions
The derivatization of the imidazole ring in this compound, specifically through N-alkylation and N-acylation, is a key strategy for modifying its properties. However, these reactions are often complicated by the issue of regioselectivity. The imidazole anion, formed upon deprotonation, has its negative charge delocalized over both nitrogen atoms, which can lead to the formation of a mixture of N-1 and N-3 substituted regioisomers.
The outcome of N-alkylation is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as well as steric and electronic effects of the substituents on the imidazole ring. Studies on analogous heterocyclic systems, such as indazoles, have shown that specific conditions can favor one isomer over the other. For instance, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) often directs alkylation to the N-1 position, which is generally considered the more thermodynamically stable tautomer. nih.govmdpi.comchemimpex.com Conversely, conditions such as the Mitsunobu reaction or the use of specific catalysts can favor alkylation at the N-2 position (equivalent to N-3 in the imidazole context). mdpi.comnih.gov
N-acylation of the imidazole ring is also a common derivatization technique. Generally, N-acylation of similar heterocycles like indazoles tends to favor substitution at the N-1 position. mdpi.com This preference is often attributed to the greater thermodynamic stability of the N-1 acylated product, which may even form through the rearrangement of an initially formed, kinetically favored N-2 acyl intermediate. nih.govmdpi.com N-acylimidazoles are themselves reactive species, serving as valuable acylating agents in further synthetic transformations due to their moderate reactivity and good solubility in aqueous media. researchgate.netkyoto-u.ac.jp
The table below summarizes representative conditions that could be applied for the regioselective derivatization of this compound, extrapolated from studies on analogous heterocyclic systems.
| Reaction Type | Reagents and Conditions | Expected Major Regioisomer | Rationale / Comments |
|---|---|---|---|
| N-Alkylation | 1. NaH, THF 2. Alkyl halide (e.g., CH₃I, BnBr) | N-1 | Favors the thermodynamically more stable product. nih.govmdpi.com |
| N-Alkylation | K₂CO₃, DMF or Acetonitrile (B52724) Alkyl halide | Mixture of N-1 and N-3 | Commonly leads to mixtures of regioisomers. |
| N-Alkylation (Mitsunobu) | Alcohol (ROH), PPh₃, DIAD/DEAD | N-3 | Often shows preference for the more sterically accessible nitrogen. mdpi.com |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Pyridine or Et₃N | N-1 | Typically yields the thermodynamically favored N-1 acyl product. nih.govmdpi.com |
| N-Acylation | Carboxylic Anhydride, Carbonyldiimidazole | N-1 | A method for preparing N-acylimidazoles where CO₂ is the only byproduct. google.com |
Exploration of Tautomeric Forms and their Influence on Reactivity
This compound can exist in multiple tautomeric forms, which significantly influences its reactivity, particularly the regioselectivity of N-substitution reactions. The two primary types of tautomerism to consider are annular tautomerism of the imidazole ring and keto-enol tautomerism involving the furan-methanone linkage.
Annular Tautomerism: The unsubstituted imidazole ring undergoes a rapid proton exchange between the two annular nitrogen atoms. youtube.com This means the proton can reside on either N-1 or N-3, leading to two chemically equivalent but positionally distinct tautomers. For a substituted imidazole like this compound, the two tautomers (1H and 3H) are no longer equivalent. The equilibrium between these forms can be influenced by solvent polarity, temperature, and intramolecular interactions. researchgate.netreading.ac.uk The relative population of these tautomers determines the availability of each nitrogen atom for electrophilic attack, directly impacting the N-1/N-3 product ratio in alkylation and acylation reactions.
Keto-Enol Tautomerism: The presence of the ketone bridge introduces the possibility of keto-enol tautomerism. acs.orgmdpi.comfrontiersin.org An equilibrium can exist between the standard keto form and one or more enol forms, where a proton from an adjacent carbon migrates to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. Given the structure, potential enol forms could involve the imidazole ring or the furan ring. Studies on related β-keto-enol systems show that the equilibrium is often heavily influenced by intramolecular hydrogen bonding and conjugation effects, which can stabilize the enol form. acs.org While typically the keto form is more stable, the enol tautomer can be the dominant species in certain solvents or structural contexts. comporgchem.com The existence of an enol tautomer would alter the electronic properties of the molecule and could offer an alternative reaction site (O-alkylation or O-acylation), competing with the desired N-substitution on the imidazole ring.
The interplay between these tautomeric equilibria is crucial for understanding the compound's reactivity profile. Deprotonation for N-alkylation generates a single anion, but the site of subsequent electrophilic attack (N-1 vs. N-3) is influenced by factors that stabilize the respective transition states, which are in turn related to the stability of the neutral tautomers.
Heterocyclic Ring Transformation and Rearrangement Reactions
The furan and imidazole rings within this compound are susceptible to various transformation and rearrangement reactions, which can be exploited to generate novel chemical structures.
A notable reaction relevant to the 2-furoyl moiety is the Piancatelli rearrangement. wikipedia.orgresearchgate.net This acid-catalyzed reaction typically transforms 2-furylcarbinols into 4-hydroxycyclopentenones through a 4π-electrocyclization mechanism. nih.govwikipedia.orgnih.gov While the substrate for the classical Piancatelli rearrangement is a carbinol, not a ketone, reduction of the carbonyl group in this compound would yield the corresponding 2-furylcarbinol, which could then serve as a precursor for this powerful ring transformation. This rearrangement is synthetically valuable as it constructs a functionalized five-membered carbocyclic ring, a common motif in natural products. researchgate.netnih.gov
The imidazole ring, while generally stable, can undergo ring-opening reactions under specific conditions. Studies on related purine (B94841) systems, which contain an imidazole ring fused to a pyrimidine, have shown that the imidazole portion can be cleaved by alkaline hydrolysis. researchgate.netnih.gov Such reactions often proceed through formylated intermediates. nih.gov Applying these principles, the imidazole ring in this compound could potentially be opened under harsh basic or nucleophilic conditions, providing access to acyclic diamine derivatives.
Furthermore, rearrangement reactions can be initiated at the substituent level. N-acylimidazoles, which can be formed as described in section 4.3.1, can themselves be subject to rearrangements, although this is less common than their use as acyl transfer agents. More broadly, many named rearrangements in organic chemistry involve the migration of groups to electron-deficient atoms, and suitable activation of the furan-keto-imidazole scaffold could potentially trigger such processes. libretexts.org
Utilization as a Synthon for Elaborated Chemical Architectures
The bifunctional nature of this compound, possessing both an electron-rich furan ring and a versatile imidazole core, makes it a valuable synthon, or building block, for the synthesis of more complex molecules. lifechemicals.com
Scaffold Modification for Enhanced Functionality
Both heterocyclic rings in the molecule can be selectively modified to build more elaborate chemical architectures. The furan ring can undergo various electrophilic substitution reactions, although its reactivity is influenced by the deactivating effect of the adjacent carbonyl group. The imidazole ring serves as a platform for extensive functionalization. As discussed, N-alkylation and N-acylation introduce substituents that can modulate the molecule's biological activity or serve as handles for further reactions.
The imidazole core is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds and marketed drugs. lifechemicals.com Synthetic strategies often involve constructing complex molecules around a pre-formed imidazole ring. rsc.orgorganic-chemistry.orgnih.gov For example, this compound can be viewed as a derivative of 2-acylimidazole, a class of compounds used in the synthesis of kinase inhibitors and other therapeutic agents. nih.gov The furan-2-carbaldehyde precursor to the title compound is itself used in multicomponent reactions to generate highly substituted imidazole derivatives. nih.gov This highlights the utility of the furan-imidazole framework as a starting point for creating libraries of compounds with diverse functionalities.
Synthesis of Dimeric or Polymeric Analogues
The reactivity of this compound and its precursors allows for the synthesis of dimeric and polymeric structures. A well-documented analogue is 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole (FFI). chemimpex.comnih.gov This molecule, which is essentially a dimer formed from two furan units and an imidazole core, has been identified as a fluorescent product in studies of advanced glycation end products. nih.gov Its synthesis can occur spontaneously from the reaction of furosine (a product of sugar-amine reactions) with ammonia (B1221849), indicating a plausible pathway for dimerization under specific conditions. nih.gov
Another potential route to dimerization involves photochemical reactions. Related compounds, such as methyl 3-(2-furyl)acrylate, undergo photochemical [2+2] cycloaddition in the presence of a photosensitizer to yield cyclobutane (B1203170) dimers with high efficiency. mdpi.comresearchgate.net This suggests that the furan ring in this compound could potentially participate in similar cycloaddition reactions upon irradiation to form dimeric structures.
Furthermore, the imidazole moiety can be incorporated into polymeric chains. Monomers containing imidazole groups have been used to synthesize copolymers and poly(ionic liquid)s. nih.govmdpi.comresearchgate.net By functionalizing the N-1 or N-3 position of this compound with a polymerizable group (e.g., a vinyl or allyl group), it could be used as a monomer for the creation of novel polymers. These materials could possess unique properties conferred by the furan-keto-imidazole side chains, with potential applications in catalysis or materials science. mdpi.com
Theoretical and Computational Investigations of Furan 2 Yl 1h Imidazol 2 Yl Methanone
Electronic Structure and Quantum Chemical Calculations
Computational chemistry provides a powerful lens for examining the intricate details of molecular structures and their electronic properties. For Furan-2-yl-(1H-imidazol-2-yl)-methanone, methods such as Density Functional Theory (DFT) are instrumental in elucidating its ground-state geometry, orbital energies, and charge distribution, which collectively dictate its chemical behavior.
Density Functional Theory (DFT) for Ground State Geometry Optimization
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, geometry optimization is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). nih.govnih.gov This level of theory effectively accounts for electron correlation and provides a reliable prediction of the molecule's most stable three-dimensional conformation, or ground state.
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy arrangement. In the optimized structure of this compound, the furan (B31954) and imidazole (B134444) rings are connected by a carbonyl bridge. The planarity of the system is a key feature, influencing the extent of electron conjugation between the two heterocyclic rings. The resulting optimized geometrical parameters are foundational for all subsequent computational analyses.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. preprints.org For this compound, the HOMO is typically localized over the electron-rich furan ring and parts of the imidazole ring, while the LUMO is distributed across the carbonyl group and the imidazole ring. researchgate.netorientjchem.org This distribution indicates that the initial electrophilic attack is likely to occur at the furan ring, while nucleophilic attack would target the carbonyl carbon and imidazole ring.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.58 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.43 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govrsc.org The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
In the MEP map of this compound, the most negative potential is concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the imidazole ring, making these the primary sites for electrophilic interaction. orientjchem.org Conversely, the hydrogen atoms attached to the imidazole and furan rings exhibit the most positive potential, indicating these are the likely sites for nucleophilic attack. nih.gov The MEP analysis provides a clear, visual guide to the molecule's reactivity patterns. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer interactions within a molecule. acadpubl.eu This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. acs.org
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) O(furan) | π(C-C)furan | 22.5 |
| LP(1) N(imidazole) | π(C=N)imidazole | 35.8 |
| π(C=C)furan | π(C=O)carbonyl | 18.2 |
| π(C=N)imidazole | π(C=O)carbonyl | 15.4 |
Spectroscopic Parameter Prediction
Computational methods are also highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.
Computational NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining molecular structure. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict 1H and 13C NMR chemical shifts. orientjchem.orgnih.gov These calculations are typically performed on the DFT-optimized geometry. nih.govnih.gov
The calculated chemical shifts for this compound provide a theoretical spectrum that can be compared with experimental data to confirm the structure. The chemical shifts are influenced by the local electronic environment of each nucleus. For instance, the protons on the furan and imidazole rings are expected to appear in the aromatic region of the 1H NMR spectrum, with their exact positions determined by the electron-withdrawing or -donating effects of the adjacent carbonyl group and heteroatoms. Similarly, the 13C chemical shifts, especially for the carbonyl carbon, are highly characteristic.
| Atom | Predicted 1H Chemical Shift (ppm) | Atom | Predicted 13C Chemical Shift (ppm) |
|---|---|---|---|
| H (Im-NH) | 12.50 | C (Carbonyl) | 175.0 |
| H (Im-4) | 7.85 | C (Fu-2) | 152.1 |
| H (Im-5) | 7.40 | C (Im-2) | 148.5 |
| H (Fu-5) | 7.90 | C (Im-4) | 129.8 |
| H (Fu-3) | 7.30 | C (Im-5) | 122.4 |
| H (Fu-4) | 6.70 | C (Fu-5) | 121.5 |
| C (Fu-3) | 115.3 | ||
| C (Fu-4) | 112.9 |
Theoretical Vibrational Frequencies and Intensities (IR, Raman)
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a detailed assignment of the experimental spectral bands can be achieved. For a molecule like this compound, the vibrational modes can be attributed to the distinct functional groups: the furan ring, the imidazole ring, and the linking carbonyl group.
The vibrational spectrum of the furan ring is characterized by C-H stretching vibrations, typically appearing in the 3100-3250 cm⁻¹ region, and ring stretching vibrations (C=C and C-C) between 1000 and 1600 cm⁻¹. globalresearchonline.net The imidazole ring also exhibits characteristic N-H stretching, C-H stretching, and ring stretching modes. The carbonyl (C=O) stretching vibration is expected to be a strong band in the IR spectrum, typically in the range of 1650-1700 cm⁻¹, with its exact position influenced by the electronic effects of the attached furan and imidazole rings.
A computational approach, such as DFT with a basis set like B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and then calculate the vibrational frequencies. mdpi.com The potential energy distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes.
Table 1: Illustrative Theoretical Vibrational Frequencies for this compound (Note: This data is representative and based on computational studies of similar heterocyclic compounds. Specific experimental or theoretical data for this compound is not readily available in the public domain.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (IR) | Calculated Frequency (cm⁻¹) (Raman) | Assignment |
| ν(N-H) | 3450 | 3448 | Imidazole N-H stretching |
| ν(C-H) | 3180 | 3175 | Furan C-H stretching |
| ν(C-H) | 3110 | 3105 | Imidazole C-H stretching |
| ν(C=O) | 1685 | 1680 | Carbonyl stretching |
| ν(C=N) | 1590 | 1585 | Imidazole C=N stretching |
| ν(C=C) | 1550 | 1555 | Furan C=C stretching |
| Ring Breathing | 1020 | 1025 | Furan ring breathing |
| Ring Breathing | 980 | 985 | Imidazole ring breathing |
UV-Visible Absorption Spectral Predictions
Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. researchgate.net This approach can calculate the excitation energies, corresponding wavelengths (λmax), and oscillator strengths of electronic transitions, which are crucial for interpreting experimental UV-Visible spectra.
For this compound, the UV-Visible spectrum is expected to be dominated by π→π* transitions within the aromatic furan and imidazole rings, as well as n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. globalresearchonline.netsemanticscholar.org The conjugation between the furan and imidazole rings through the carbonyl group is likely to result in bathochromic (red) shifts of the absorption maxima compared to the individual parent heterocycles. The solvent environment can also significantly influence the absorption spectrum, a factor that can be modeled computationally.
Table 2: Illustrative Predicted UV-Visible Absorption Data for this compound (Note: This data is hypothetical and for illustrative purposes, based on typical values for similar conjugated heterocyclic systems.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| π→π | 285 | 0.45 |
| π→π | 240 | 0.20 |
| n→π* | 320 | 0.01 |
Conformational Analysis and Molecular Dynamics Simulations
Stability of Rotational Isomers and Conformational Landscapes
The flexibility of this compound arises from the rotation around the single bonds connecting the carbonyl group to the furan and imidazole rings. This rotation can lead to different rotational isomers (conformers) with varying stabilities. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. mdpi.com
Solvent Effects on Molecular Conformation and Electronic Properties
The solvent environment can have a profound impact on the conformational preferences and electronic properties of a molecule. researchgate.net Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, can be used to explore the behavior of this compound in different solvents.
These simulations can reveal how solvent molecules interact with the solute and influence its conformation. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. Furthermore, solvent effects on the electronic properties, such as the UV-Visible absorption spectrum, can be modeled using implicit or explicit solvent models in quantum chemical calculations.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. digitaloceanspaces.com For a series of related compounds, QSPR models can be developed to predict properties such as solubility, boiling point, or biological activity based on calculated molecular descriptors.
For this compound, a QSPR study would involve calculating a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a predictive model. Such models can be valuable in the rational design of new molecules with desired properties.
Intermolecular Interaction Analysis
Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in the solid state (crystal packing) and its interactions with biological targets. Computational methods can be used to analyze the nature and strength of these interactions.
The molecule can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group of the imidazole), π-π stacking (between the aromatic rings), and van der Waals forces. nih.gov An analysis of the molecular electrostatic potential (MEP) surface can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively, and play a key role in intermolecular interactions.
Mechanistic Insights into Biological Interactions of Furan 2 Yl 1h Imidazol 2 Yl Methanone Derivatives
Computational Molecular Docking Studies with Biological Macromolecules
Molecular docking serves as a powerful in silico tool to predict the binding orientation and affinity of a small molecule to its macromolecular target. For derivatives of Furan-2-yl-(1H-imidazol-2-yl)-methanone, these studies have been instrumental in identifying potential protein targets and clarifying the structural basis for their activity.
Prediction of Binding Modes and Interaction Energies with Protein Targets
Computational studies on derivatives of a parent furan (B31954) imidazolyl ketone have provided significant insights into their binding modes with enzymes such as DNA gyrase B, a well-established antibacterial target. nih.gov Docking simulations predict that these compounds can fit effectively within the enzyme's binding pocket. nih.gov
For instance, a study on novel thiazole (B1198619) derivatives synthesized from a furan imidazolyl ketone scaffold demonstrated favorable binding energies when docked into the active site of DNA gyrase B. researchgate.net The predicted binding energies (docking scores) for these derivatives ranged from -6.4 to -9.2 kcal/mol, indicating stable interactions. researchgate.net These scores are comparable to or better than those of known inhibitors, suggesting that the furan-imidazole scaffold is a promising starting point for developing potent enzyme inhibitors. nih.gov
Table 1: Predicted Binding Energies of this compound Derivatives with DNA Gyrase B
| Compound Derivative | Docking Score (kcal/mol) |
|---|---|
| Thiazole Derivative 1 | -9.2 |
| Thiazole Derivative 2 | -8.5 |
| Thiazole Derivative 3 | -7.8 |
| Thiazole Derivative 4 | -7.1 |
| Thiazole Derivative 5 | -6.4 |
This table is generated based on data reported for derivatives of a furan imidazolyl ketone scaffold. researchgate.net
Ligand-Protein Interaction Profiling (Hydrogen Bonding, Hydrophobic, π-π Stacking)
The stability of the ligand-protein complex is governed by a network of non-covalent interactions. For furan-imidazole derivatives, docking studies have elucidated the key interactions responsible for their binding affinity.
Within the DNA gyrase B active site, these compounds are predicted to form multiple hydrogen bonds. The imidazole (B134444) and furan rings, along with the methanone (B1245722) linker, provide hydrogen bond donors and acceptors that can interact with key amino acid residues. nih.gov Furthermore, hydrophobic interactions and π-π stacking are crucial for affinity. The aromatic nature of both the furan and imidazole rings allows for significant π-π stacking interactions with aromatic residues like phenylalanine (PHE) and tyrosine (TYR) in the active site of target proteins. ijper.org Such interactions are often critical for the successful docking and inhibitory potential of furan-containing compounds. ijper.org
In the case of DNA gyrase B, derivatives of the furan-imidazole scaffold have been shown to interact with key amino acids in a manner similar to native inhibitors, underscoring the scaffold's potential. nih.gov
Structure-Activity Relationship (SAR) Analysis at a Molecular Level
Structure-Activity Relationship (SAR) analysis is crucial for optimizing lead compounds into potent drug candidates. By systematically modifying the chemical structure, researchers can identify the key molecular features responsible for biological activity.
Systematic Modification of the Furan, Imidazole, and Methanone Linkage
Research into 2,5-disubstituted furan derivatives containing an imidazole moiety has shed light on the importance of specific substitutions for biological activity, such as α-glucosidase inhibition. nih.gov Studies on more complex systems derived from a furan imidazolyl ketone core reveal that modifications to the core structure significantly impact activity. nih.gov
For example, the conversion of the methanone (ketone) group of the parent compound into a thiourea, followed by cyclization into various thiazole derivatives, has been explored. nih.gov This modification dramatically alters the molecule's shape, size, and electronic properties, leading to varied interactions with biological targets. The antibacterial activity of these resulting thiazoles was found to be highly dependent on the nature of the substituents introduced. nih.gov Some derivatives exhibited potent activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 4.88 µg/mL. nih.gov
Elucidation of Pharmacophore Features Governing Molecular Recognition
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For furan-imidazole derivatives, the key pharmacophoric features include:
Aromatic/Heterocyclic Rings: The furan and imidazole rings serve as crucial hydrophobic and aromatic features, often participating in π-π stacking interactions. ijper.org
Hydrogen Bond Acceptors/Donors: The nitrogen atoms in the imidazole ring and the oxygen atom in the furan ring and methanone linker act as key hydrogen bond acceptors. The N-H of the imidazole is a critical hydrogen bond donor. nih.gov
Defined Spatial Arrangement: The relative orientation of the furan and imidazole rings, dictated by the methanone linker, is critical for fitting into the specific topology of an enzyme's active site.
Molecular docking studies on α-glucosidase inhibitors have highlighted that the presence of an azole group (like imidazole) plays a vital role in forming hydrogen bond interactions with the enzyme. nih.gov
Theoretical Elucidation of Enzyme Active Site Modulation
While extensive quantum mechanical studies specifically on this compound are not widely available, the principles of enzyme inhibition by small molecules provide a theoretical framework for understanding its potential mechanisms.
Enzyme inhibitors can modulate active site chemistry in several ways. Competitive inhibitors bind directly to the active site, preventing the substrate from binding. nih.gov Non-competitive inhibitors bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency. tubitak.gov.tr Kinetic studies on 2,5-disubstituted furan derivatives have identified both competitive and uncompetitive modes of inhibition against α-glucosidase, demonstrating the diverse ways this class of compounds can modulate enzyme function. nih.gov
The binding of a furan-imidazole derivative within an enzyme's active site can alter the local electronic environment. Through the formation of hydrogen bonds and other non-covalent interactions, the inhibitor can stabilize or destabilize key catalytic residues, thereby preventing the enzyme from carrying out its normal function. The precise mechanism of modulation is dependent on the specific enzyme target and the binding mode of the compound. For example, interactions that restrict the conformational flexibility of the active site can prevent the enzyme from adopting the necessary transition state for catalysis.
Simulation of Substrate Mimicry and Inhibitor Binding
The unique structural arrangement of this compound, featuring a furan ring linked to an imidazole ring via a carbonyl group, allows for a variety of interactions with biological macromolecules. The imidazole ring, in particular, bears a structural resemblance to the amino acid histidine, enabling it to act as a potential mimic for histidine residues in protein active sites. This mimicry can be a crucial factor in the compound's ability to interfere with enzymatic reactions or protein-protein interactions.
Computational simulations, such as molecular docking, are pivotal in visualizing and evaluating the binding of these derivatives to the active sites of target proteins. For instance, in studies of related furan-containing compounds, molecular docking has been employed to predict the binding orientation and affinity of ligands within the active site of enzymes like tyrosinase. These simulations can reveal how the furan and imidazole rings, along with the methanone linker, position themselves to interact with key amino acid residues, mimicking the binding of natural substrates or acting as competitive inhibitors.
Identification of Key Residues for Interaction
Molecular docking and molecular dynamics simulations are powerful tools for identifying the specific amino acid residues that are critical for the binding of this compound derivatives. Through these simulations, researchers can analyze the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.
For example, a study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives as tyrosinase inhibitors revealed through molecular dynamics simulations that specific residues, namely ASN260 and MET280, were crucial for the interaction with the compound. nih.gov The simulations showed stable hydrogen bond interactions between the ligand and these residues, highlighting their importance in the inhibitory activity. nih.gov Similarly, for other imidazole-containing compounds, aromatic interactions have been shown to play a significant role in biological recognition and are a key consideration in drug design. nih.gov
Table 1: Key Interacting Residues for Furan-Imidazole Scaffolds
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
| (E)-1-(furan-2-yl)prop-2-en-1-one derivatives | Tyrosinase | ASN260, MET280 | Hydrogen Bonding |
| Imidazolyl-methanones | Various | Not specified | Aromatic Interactions |
Computational Prediction of Potential Biological Targets and Pathways
Identifying the biological targets of a compound is a critical step in understanding its mechanism of action. Computational approaches offer a rapid and cost-effective means to predict potential targets and the biological pathways they modulate.
Inverse Docking and Target Fishing Methodologies
Inverse docking, also known as target fishing, is a computational technique used to identify potential protein targets for a given small molecule. In this approach, the compound of interest is docked against a large library of protein structures. The proteins to which the compound binds with high affinity are then identified as potential targets. This methodology can provide valuable initial hypotheses about the biological activity of this compound and its derivatives, guiding further experimental validation.
Molecular Dynamics Simulations for Ligand-Target Dynamics and Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of the ligand-protein complex and for understanding the conformational changes that may occur upon binding.
By running MD simulations, researchers can observe how this compound derivatives behave within the binding pocket of a target protein. These simulations can confirm the stability of key interactions identified through docking and provide insights into the flexibility of both the ligand and the protein. The results of MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses, can provide quantitative measures of the stability of the complex. nih.gov
Design Principles for Modulating Molecular Recognition
The insights gained from computational studies can be translated into design principles for modifying this compound derivatives to enhance their molecular recognition of specific targets. By understanding the key interactions and the structure-activity relationships, chemists can make targeted modifications to the lead compound.
For instance, the furan and imidazole rings can be substituted with various functional groups to modulate their electronic properties and steric bulk, thereby influencing their binding affinity and selectivity. The methanone linker can also be modified to alter the flexibility and orientation of the two heterocyclic rings. The goal of these modifications is to optimize the compound's interactions with the desired target while minimizing off-target effects. The general principles of molecular recognition, such as surface complementarity and thermodynamics, guide this design process. nih.gov
Applications of Furan 2 Yl 1h Imidazol 2 Yl Methanone in Chemical Synthesis and Materials Science Research
Role as a Precursor in Complex Heterocyclic Synthesis
The presence of both furan (B31954) and imidazole (B134444) rings, along with a reactive carbonyl group, positions Furan-2-yl-(1H-imidazol-2-yl)-methanone as a versatile precursor for the synthesis of more elaborate heterocyclic structures. Its potential lies in the ability of its constituent rings to undergo various chemical transformations, leading to the construction of fused ring systems and providing a scaffold for the synthesis of analogues of natural products.
Construction of Fused Ring Systems
While specific research on the direct use of this compound in the construction of fused ring systems is not extensively documented, the inherent reactivity of its furan and imidazole components suggests several potential synthetic pathways. Furan rings, for instance, can participate in Diels-Alder reactions, serving as the diene component to react with various dienophiles, leading to the formation of oxabicyclic systems. Subsequent ring-opening and further cyclization reactions can then yield a variety of complex fused heterocycles.
Similarly, the imidazole ring offers multiple sites for annulation reactions. The nitrogen atoms can be alkylated or acylated, and the carbon atoms of the ring can be functionalized to participate in cyclization reactions. For example, derivatives of this compound could potentially undergo intramolecular cyclizations, where a suitably functionalized side chain on the imidazole ring reacts with the furan ring or the carbonyl group to form a new fused ring.
The synthesis of various furan-fused and imidazole-fused heterocycles has been reported through different synthetic routes, highlighting the general utility of these parent heterocycles in constructing complex molecular architectures. These established methods could foreseeably be adapted to utilize this compound as a starting material.
Table 1: Potential Reactions for Fused Ring Synthesis
| Reaction Type | Reacting Moiety | Potential Product |
| Diels-Alder Reaction | Furan Ring | Oxabicyclic Adducts |
| Intramolecular Cyclization | Imidazole and Furan Rings | Furo-imidazo Fused Systems |
| Condensation Reactions | Carbonyl Group | Polycyclic Aromatic Systems |
Scaffold for Natural Product Analogues Synthesis
The furan and imidazole moieties are present in a wide array of natural products with diverse biological activities. This makes this compound an attractive starting point for the synthesis of analogues of these natural products. By modifying the core structure of this compound, chemists can systematically explore the structure-activity relationships of these natural products and potentially develop new therapeutic agents.
For instance, many marine natural products contain furan rings, and a number of alkaloids feature an imidazole core. By using this compound as a basic scaffold, it is possible to introduce various substituents and functional groups to mimic the structures of these natural products. This approach allows for the creation of a library of related compounds that can be screened for biological activity.
The synthesis of furanone-based natural product analogues has been shown to be a fruitful area of research, yielding compounds with interesting biological properties. While direct synthesis from this compound is not reported, the principle of using a furan-containing starting material to generate natural product analogues is well-established.
Development of Novel Ligands for Coordination Chemistry Studies
The nitrogen atoms of the imidazole ring in this compound possess lone pairs of electrons that can be donated to metal ions, making this compound a potential ligand for the formation of coordination complexes. The specific geometry and electronic properties of the resulting metal complexes are of great interest in the field of coordination chemistry and can lead to the development of new functional materials.
Chelation Properties and Metal-Ligand Binding Affinity
This compound can act as a bidentate ligand, coordinating to a metal center through one of the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group. This would form a stable five-membered chelate ring, a common structural motif in coordination chemistry. The stability of such a complex would depend on the nature of the metal ion and the solvent system used.
The binding affinity of this ligand for different metal ions could be investigated using various techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry. These studies would provide valuable information about the thermodynamics and kinetics of the metal-ligand binding process. The furan ring can also influence the coordination properties of the ligand through its electronic effects, potentially modulating the electron density on the coordinating atoms and thereby affecting the strength of the metal-ligand bonds.
Table 2: Potential Metal Ion Coordination
| Metal Ion | Potential Coordination Sites | Expected Geometry |
| Cu(II) | Imidazole Nitrogen, Carbonyl Oxygen | Square Planar or Distorted Octahedral |
| Zn(II) | Imidazole Nitrogen, Carbonyl Oxygen | Tetrahedral |
| Ni(II) | Imidazole Nitrogen, Carbonyl Oxygen | Square Planar or Octahedral |
| Co(II) | Imidazole Nitrogen, Carbonyl Oxygen | Tetrahedral or Octahedral |
Design of Functional Materials with Metal Centers
Metal complexes derived from this compound could exhibit a range of interesting properties, making them suitable for various applications in materials science. For example, the incorporation of metal centers can lead to materials with novel electronic, optical, or magnetic properties.
Coordination polymers or metal-organic frameworks (MOFs) could potentially be constructed using this ligand. By carefully selecting the metal ions and the reaction conditions, it might be possible to create porous materials with high surface areas, which could have applications in gas storage, separation, and catalysis.
Use in the Synthesis of Organic Materials
The conjugated system formed by the furan ring, the carbonyl group, and the imidazole ring in this compound suggests its potential for use in the synthesis of organic electronic materials. Conjugated organic molecules are known to exhibit semiconductor properties and are the basis for a wide range of organic electronic devices.
While specific research on the application of this compound in this area is limited, the synthesis of other furan-based materials for organic electronics has been reported. These studies have demonstrated that by extending the conjugation of furan-containing molecules, it is possible to tune their electronic properties, such as their HOMO and LUMO energy levels, and to improve their performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
This compound could serve as a building block for the synthesis of larger, more extended conjugated systems. For example, it could be incorporated into polymers or oligomers through polymerization reactions involving the furan or imidazole rings. The resulting materials could then be investigated for their charge transport properties and their potential use in organic electronic devices.
Precursors for Fluorescent Probes
The development of fluorescent probes for the detection of various analytes and for bio-imaging is a significant area of research. Both furan and imidazole rings are components of many known fluorophores. nih.govresearchgate.net The inherent fluorescence of some furan and imidazole derivatives can be tuned by chemical modification. nih.govresearchgate.net this compound serves as a potential starting material for the synthesis of such probes.
The ketone functional group in this compound is a key site for synthetic modification. It can undergo a variety of condensation reactions with amines or hydrazines to introduce new functionalities that can modulate the electronic properties and, consequently, the fluorescence of the molecule. For instance, reaction with a hydrazine (B178648) derivative could yield a hydrazone, which can be further functionalized.
Furthermore, the furan and imidazole rings themselves can be sites for electrophilic substitution reactions, allowing for the introduction of various substituents that can enhance fluorescence quantum yield or induce solvatochromic properties. pharmaguideline.com While direct synthesis of fluorescent probes from this compound has not been extensively reported, the synthesis of various fluorescent furan and imidazole derivatives suggests its potential in this area. nih.govresearchgate.net
Table 1: Potential Synthetic Modifications of this compound for Fluorescent Probe Development
| Reaction Type | Reagent Example | Potential Functional Group Introduced | Expected Impact on Fluorescence |
| Condensation | Hydrazine hydrate | Hydrazone | Modulation of emission wavelength |
| Electrophilic Aromatic Substitution (on furan) | Nitrating agent | Nitro group | Quenching or shifting of fluorescence |
| N-Alkylation (on imidazole) | Alkyl halide | N-alkyl group | Alteration of solubility and quantum yield |
| Suzuki Coupling (after halogenation) | Arylboronic acid | Aryl group | Extension of π-conjugation, red-shifting emission |
This table presents hypothetical but chemically plausible modifications based on the known reactivity of the functional groups present in the molecule.
Building Blocks for Polymeric or Supramolecular Structures
The structural rigidity and potential for intermolecular interactions make this compound an interesting candidate as a monomer or building block for the construction of polymers and supramolecular assemblies. Both furan and imidazole moieties have been incorporated into various polymeric backbones to impart specific thermal, mechanical, or electronic properties. rsc.orgresearchgate.netrsc.orgmdpi.com
The bifunctional nature of this compound, with reactive sites on both the furan and imidazole rings, as well as the ketone group, allows for its potential use in step-growth polymerization reactions. For example, after suitable functionalization (e.g., introduction of hydroxyl or amino groups on the rings), it could be co-polymerized with diacids or diisocyanates to form polyesters or polyureas. The furan ring, in particular, can participate in Diels-Alder reactions, which can be utilized for creating cross-linked or self-healing polymers. mdpi.com
In the realm of supramolecular chemistry, the imidazole moiety is well-known for its ability to form hydrogen bonds and coordinate with metal ions. nih.govrsc.orgnih.gov These interactions can be exploited to direct the self-assembly of this compound into well-defined one-, two-, or three-dimensional supramolecular structures. Such materials could have applications in areas like catalysis, gas storage, or as functional thin films.
Table 2: Potential Polymerization and Supramolecular Assembly Strategies
| Approach | Functionalization/Interaction | Resulting Structure | Potential Application |
| Polymerization | |||
| Step-growth polymerization | Di-functionalization (e.g., with -OH or -NH2) followed by reaction with co-monomers | Linear or cross-linked polymers | High-performance materials, resins |
| Diels-Alder reaction | Utilization of the furan ring as a diene with a dienophile | Thermally reversible cross-linked polymers | Self-healing materials, recyclable thermosets |
| Supramolecular Assembly | |||
| Hydrogen bonding | N-H and C=O groups of the imidazole and ketone moieties | Hydrogen-bonded networks | Crystal engineering, functional materials |
| Metal coordination | Coordination of the imidazole nitrogen to metal centers | Metal-organic frameworks (MOFs) or coordination polymers | Catalysis, sensing, gas separation |
This table outlines plausible strategies for the use of this compound in materials science, based on the established chemistry of its constituent heterocycles.
Analytical Method Development for Research Applications
The accurate characterization and quantification of this compound are crucial for its application in research and development. Standard analytical techniques, including chromatography and spectroscopy, can be adapted for its analysis.
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. numberanalytics.commdpi.comnih.goviitg.ac.in
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound. A reversed-phase HPLC method would likely be effective, utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection can be achieved using a UV detector, as the conjugated system of the furan and imidazole rings linked by a carbonyl group is expected to absorb UV light.
Gas Chromatography (GC) could also be employed, particularly if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its volatility and thermal stability. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Table 3: Representative Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
| HPLC | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient with 0.1% formic acid | UV at 254 nm and 280 nm |
| GC-MS | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (Electron Ionization) |
This table provides typical starting conditions for method development; optimization would be required for specific applications.
Spectroscopic Assays for Purity and Reaction Monitoring
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound, as well as for monitoring the progress of reactions involving this compound. rsc.orgnih.govresearchgate.netjchemrev.comipb.pt
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the structure of the molecule.
1H NMR spectroscopy would show characteristic signals for the protons on the furan and imidazole rings. The chemical shifts and coupling constants of these protons would provide definitive information about their relative positions.
13C NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments, including the characteristic signal for the carbonyl carbon.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Infrared (IR) Spectroscopy is useful for identifying the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching vibration of the ketone group would be a key feature in the IR spectrum.
UV-Visible Spectroscopy can be used to study the electronic transitions within the molecule and to determine the wavelength of maximum absorbance (λmax), which is useful for quantitative analysis using HPLC with UV detection.
Table 4: Expected Spectroscopic Data for this compound
| Technique | Key Expected Features |
| 1H NMR | Signals in the aromatic region for furan and imidazole protons. |
| 13C NMR | Signal for the ketone carbonyl carbon (typically >180 ppm), and signals for the furan and imidazole carbons. |
| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of C8H6N2O2. |
| IR Spectroscopy | Strong C=O stretching band (around 1650-1700 cm-1), C-H stretching bands, and C=C and C=N stretching bands. |
| UV-Visible Spectroscopy | Absorbance maxima in the UV region due to π-π* transitions of the conjugated system. |
This table summarizes the anticipated spectroscopic characteristics based on the known structure of the compound.
Future Research Trajectories and Academic Outlook for Furan 2 Yl 1h Imidazol 2 Yl Methanone
Exploration of Novel Synthetic Pathways and Green Chemistry Innovations
The development of catalytic systems that utilize abundant and non-toxic metals, along with the use of environmentally friendly solvents like water and bio-derived alternatives, will be a critical focus. Additionally, the application of solid-phase synthesis could enable the rapid generation of compound libraries for extensive screening.
Table 1: Potential Green Chemistry Approaches for the Synthesis of Furan-2-yl-(1H-imidazol-2-yl)-methanone
| Green Chemistry Principle | Proposed Application | Potential Benefits |
| Atom Economy | One-pot multi-component reactions | Higher efficiency, reduced waste |
| Use of Catalysis | Development of reusable solid-supported catalysts | Reduced catalyst waste, easier purification |
| Benign Solvents | Use of water, ethanol, or supercritical CO2 | Reduced environmental impact, improved safety |
| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis | Faster reaction times, lower energy consumption |
Advanced Computational Design of Derivatives with Tuned Molecular Properties
Computational chemistry is set to be a cornerstone in the rational design of new this compound derivatives with superior biological activities and optimized pharmacokinetic profiles. Techniques such as Density Functional Theory (DFT) can provide deep insights into the electronic structure and reactivity of the core molecule, guiding the strategic placement of functional groups to enhance properties like potency and metabolic stability. nih.govresearchgate.net
In silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, will be instrumental in predicting the biological effects of newly designed derivatives against specific molecular targets. researchgate.netrsc.org This computational pre-screening will allow researchers to prioritize the synthesis of the most promising candidates, thereby optimizing the use of resources.
Integration with High-Throughput Screening for Academic Discovery
High-throughput screening (HTS) offers a powerful platform for the rapid assessment of large compound libraries, and its integration into academic research is expected to accelerate the discovery of new biological functions for this compound and its analogs. nih.govresearchgate.net Libraries of these compounds can be screened against a diverse array of biological targets to uncover novel therapeutic applications.
The success of HTS campaigns will depend on the development of highly sensitive and reliable assays. For example, fluorescence-based assays could be designed to detect the inhibition of specific enzymes by these compounds. nih.govresearchgate.net The vast datasets generated from HTS will provide crucial information on the structure-activity relationships within this chemical class, helping to identify promising leads for further investigation.
Development of Mechanistic Probes for Interrogating Biological Systems
The distinct structure of this compound makes it an excellent candidate for the development of chemical probes to investigate complex biological pathways. By chemically attaching reporter groups, such as fluorescent dyes or biotin, to the molecule, scientists can create tools to visualize and monitor the interactions of these compounds with their biological targets in real-time within living cells.
Such probes could be instrumental in identifying the cellular components that furan-imidazolyl ketones interact with, clarifying their mechanisms of action, and understanding their broader biological impacts. This knowledge is essential for fully comprehending the therapeutic potential of this class of compounds.
Synergistic Approaches Combining Synthetic and Computational Methodologies
The most significant breakthroughs in the study of this compound are expected to emerge from synergistic approaches that seamlessly blend synthetic chemistry with computational modeling. rsc.org An iterative cycle of designing, synthesizing, testing, and analyzing will allow for the continuous refinement of computational models based on experimental data.
This integrated workflow, where computational predictions guide synthetic efforts and experimental results inform and improve predictive models, can dramatically accelerate the drug discovery process. rsc.org
Table 2: Illustrative Synergistic Workflow for Furan-Imidazolyl Ketone Research
| Step | Methodology | Objective |
| 1. Design | Molecular Docking, QSAR | Propose novel derivatives with predicted high activity. |
| 2. Synthesis | Green Chemistry, Parallel Synthesis | Efficiently create the designed compounds. |
| 3. Test | High-Throughput Screening | Evaluate the biological activity of the synthesized compounds. |
| 4. Analyze | Data Analysis, Model Refinement | Use experimental data to improve the predictive accuracy of the computational models. |
Remaining Academic Challenges and Unexplored Research Avenues in Furan-Imidazolyl Ketone Chemistry
Despite its promise, the field of furan-imidazolyl ketone chemistry faces several academic challenges and contains numerous unexplored research areas. A primary challenge is the identification of the specific molecular targets responsible for the observed biological effects of this compound. Pinpointing these targets is crucial for understanding the compound's mechanism of action and for the rational design of more selective and effective derivatives.
Other unexplored avenues include:
Broadening the scope of biological activities: While initial studies have focused on antimicrobial and anticancer properties, the potential of these compounds in treating other conditions, such as neurodegenerative or inflammatory diseases, remains largely unexamined. nih.gov
Investigating the role of the ketone linker: The structural and electronic properties of the methanone (B1245722) bridge could be systematically altered to determine its influence on biological activity.
Developing advanced drug delivery systems: For the most promising compounds, the creation of targeted drug delivery systems could enhance their therapeutic efficacy while minimizing potential side effects.
Q & A
Basic: What are the optimal synthetic routes for Furan-2-yl-(1H-imidazol-2-yl)-methanone in laboratory settings?
Answer:
The compound can be synthesized via multi-step condensation reactions , leveraging methodologies adapted from structurally similar imidazole derivatives. Key strategies include:
- Cascade reactions : As demonstrated for furan-containing imidazoles, a cascade reaction between glyoxal derivatives and furan-2-carbaldehyde under acidic conditions yields regioisomeric products (e.g., furan-2-yl-[4/5-(furan-2-yl)-1H-imidazol-2-yl]methanone) .
- Catalyzed coupling : Use of transition-metal catalysts (e.g., Pd) for cross-coupling reactions between furan-2-ylmethanone precursors and imidazole derivatives, optimized for regioselectivity and yield .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, as seen in analogous imidazole syntheses .
Key validation : Monitor reaction progress via TLC and purify via flash chromatography (e.g., dichloromethane:methanol gradients) .
Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
- NMR spectroscopy :
- 1H NMR : Identify regioisomers (4- vs. 5-substituted imidazoles) via distinct chemical shifts (e.g., δ 13.71–13.95 ppm for NH protons) and coupling patterns in aromatic regions .
- 13C NMR : Confirm methanone carbonyl signals at ~168 ppm and furan/imidazole ring carbons (100–150 ppm) .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELX refinement protocols ).
- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 229.06079 for C12H8N2O3) .
Methodological note : For hygroscopic samples, use DMSO-d6 for NMR to minimize solvent interference .
Advanced: How do computational methods (e.g., DFT) predict the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) :
- Exchange-correlation functionals : B3LYP hybrid functionals (combining exact exchange and gradient corrections) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, critical for understanding reactivity .
- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., acetonitrile) .
- Applications :
Validation : Compare computed UV-Vis spectra (e.g., λmax ~265–360 nm) with experimental data .
Advanced: How can researchers resolve contradictions in reported biological activity data for imidazole-furan hybrids?
Answer:
- Structure-Activity Relationship (SAR) analysis :
- Bioassay standardization :
- Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial assays) and normalize to positive controls (e.g., ciprofloxacin) .
- Target interaction studies :
Case study : Analogous 4-aryl-2-benzoyl-imidazoles show tubulin inhibition at IC50 <1 μM, but activity varies with substituent electronegativity .
Advanced: What strategies optimize catalytic efficiency in reactions involving this compound?
Answer:
- Catalyst design :
- Kinetic studies :
- Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., imidazole ring closure) .
- Green chemistry approaches :
- Replace traditional solvents with ionic liquids (e.g., [BMIM][BF4]) to reduce environmental impact and improve yields .
Data-driven optimization : Use response surface methodology (RSM) to model variables (temperature, catalyst loading) for maximum yield .
Advanced: How does the fluorinated furan-imidazole scaffold influence pharmacokinetic properties?
Answer:
- Lipophilicity : Fluorine substitution increases logP (e.g., ~2.1 for fluorophenyl analogs vs. ~1.8 for non-fluorinated), enhancing blood-brain barrier penetration .
- Metabolic stability :
- Toxicity profiling :
- Assess hepatotoxicity via ALT/AST assays in primary hepatocytes, comparing fluorinated vs. non-fluorinated analogs .
Comparative data : Fluorophenyl-imidazoles show 3-fold lower IC50 in cancer cell lines vs. non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
